

Stachartin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Stachartin A

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Abstract

Stachartin A, a phenylspirodrimane-type meroterpenoid, has emerged as a molecule of interest due to its notable biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of **Stachartin A**. It is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development, offering insights into the methodologies employed for its characterization and the potential pathways for future investigation.

Discovery

Stachartin A, also known as Stachybotrysin, was first reported as a new natural product by Chunyu and colleagues in 2016.^[1] It was isolated from the fungal strain *Stachybotrys chartarum*, which was found in the unique environmental niche of tin mine tailings.^[1] This discovery highlighted the potential of exploring extremophilic or uniquely adapted microorganisms for novel secondary metabolites. **Stachartin A** belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a drimane-type sesquiterpenoid and a substituted benzene ring.

Isolation of Stachartin A

The isolation of **Stachartin A** from *Stachybotrys chartarum* involves a multi-step process encompassing fungal cultivation, extraction, and chromatographic purification. The following protocol is a synthesized methodology based on typical procedures for isolating secondary metabolites from this fungal genus.

Fungal Cultivation

- Organism: *Stachybotrys chartarum* (strain isolated from tin mine tailings).
- Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of *Stachybotrys chartarum*.
- Incubation: The fungus is cultured on PDA plates at 25-28°C in the dark for a period of 2-3 weeks, or until sufficient mycelial growth and sporulation are observed.

Extraction

- The fungal biomass, including the agar medium, is harvested and macerated.
- The macerated culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
- The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate **Stachartin A**.

- Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Sephadex LH-20 Column Chromatography: Fractions containing phenylspirodrimanes, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using a

Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of **Stachartin A** is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column, using a mobile phase of methanol-water or acetonitrile-water.

The purity of the isolated **Stachartin A** is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for **Stachartin A**.

Property	Value
Synonym	Stachybotrysin
CAS Number	1978388-54-3
Molecular Formula	$\text{C}_{26}\text{H}_{36}\text{O}_5$
Molecular Weight	428.56 g/mol
Appearance	White amorphous powder
^1H NMR (CDCl_3 , MHz)	Characteristic signals for drimane and phenyl moieties
^{13}C NMR (CDCl_3 , MHz)	Characteristic signals for drimane and phenyl moieties
HR-ESI-MS	m/z $[\text{M}+\text{H}]^+$ calculated and found values

Biological Activity and Experimental Protocols

Stachartin A has demonstrated significant biological activities, particularly antiviral and cytotoxic effects.

Anti-influenza A Virus Activity

Stachartin A has been shown to possess inhibitory activity against the influenza A virus.

- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
- **Virus Infection:** The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific multiplicity of infection (MOI) of influenza A virus for 1 hour at 37°C.
- **Compound Treatment:** After virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of **Stachartin A** and a low percentage of agarose.
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours until viral plaques are visible.
- **Plaque Visualization and Counting:** The cell monolayers are fixed with formaldehyde and stained with crystal violet. The number of plaques is counted, and the concentration of **Stachartin A** that inhibits plaque formation by 50% (IC₅₀) is calculated.

Cytotoxicity

Stachartin A has exhibited cytotoxic activity against the human hepatoma cell line HepG2.

- **Cell Seeding:** HepG2 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Stachartin A** and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of **Stachartin A** that inhibits cell growth by 50% (IC₅₀) is determined.

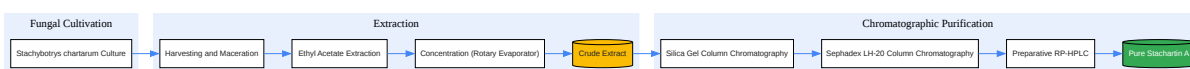
Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of **Stachartin A**.

Biological Activity	Cell Line / Virus Strain	IC ₅₀ Value (μM)	Reference
Anti-influenza A virus	Influenza A (H1N1)	18.7	[1]
Cytotoxicity	HepG2 (Human Hepatoma)	34.0	[1]

Visualizations

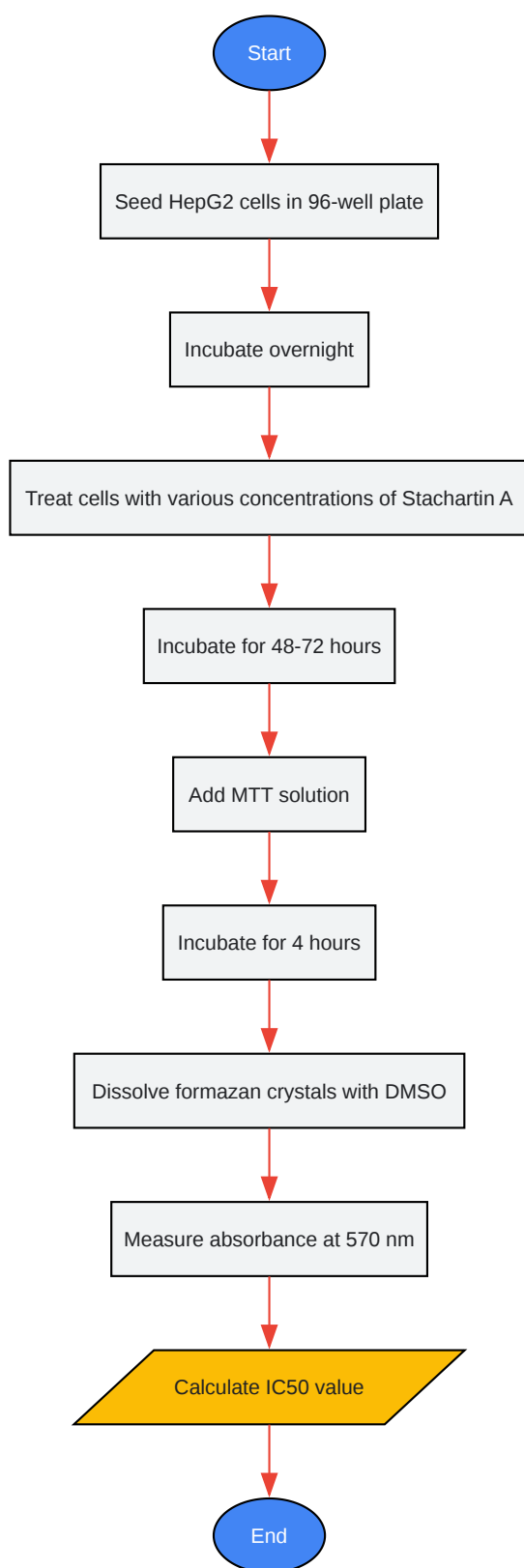
Workflow for the Isolation of Stachartin A



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Caption: Workflow for the isolation of **Stachartin A** from *Stachybotrys chartarum*.

Experimental Workflow for Cytotoxicity (MTT) Assay



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Stachartin A represents an intriguing natural product with promising biological activities. The methodologies outlined in this guide provide a framework for its isolation and further investigation. Future research should focus on elucidating its mechanism of action for both its antiviral and cytotoxic effects. Understanding the specific molecular targets could pave the way for the development of new therapeutic agents. Furthermore, synthetic efforts to produce **Stachartin A** and its analogs could lead to compounds with improved potency and selectivity. The unique source of this compound also underscores the importance of continued exploration of novel microbial habitats in the search for new bioactive molecules.

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References

- 1. mdpi.com [mdpi.com]
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